L-Cystine S-oxide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of L-Cystine S-oxide involves the enzymatic conversion from 2-amino-Δ2-thiazoline-4-carboxylic acid by microorganisms. Additionally, cystine can be formed via the oxidation of cysteine under normoxic conditions .

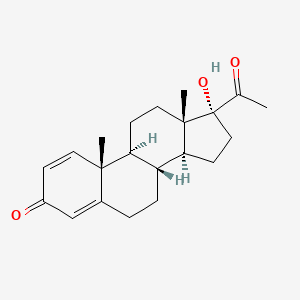

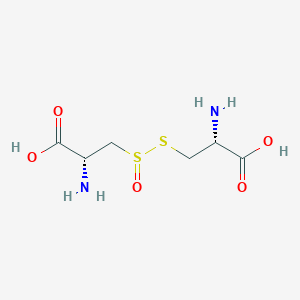

Molecular Structure Analysis

The molecular formula of L-Cystine S-oxide is C~6~H~12~N~2~O~5~S~2~ , with a molecular weight of 256.300 g/mol . Its structure consists of two cysteine molecules linked by a disulfide bond, and an additional oxygen atom attached to one of the sulfur atoms.

Applications De Recherche Scientifique

Nanoparticle Functionalization and Imaging

L-Cystine S-oxide has been used to functionalize superparamagnetic iron oxide nanoparticles (SPIONs), creating cystine-functionalized SPIONs (Cy-SPIONs). These Cy-SPIONs are stable, dispersible in water, and exhibit good immune biocompatibility. They show promise as contrast agents for magnetic resonance imaging (MRI) and ultrasonography, offering a safer and less expensive alternative for medical imaging (Dolci et al., 2016).

Environmental Applications

L-Cystine-functionalized graphene oxide nanosheets have been developed for the effective extraction and preconcentration of mercury ions from environmental waters. These nanosheets show high efficiency and selectivity in mercury ion extraction, making them a potent, environmentally friendly, and low-cost adsorbent for cleaning up environmental water sources (Basadi et al., 2020).

Electrochemical Biosensors

A novel enantioselective electrochemical biosensor using reduced graphene oxide modified by β-cyclodextrin (rGO/β-CD) can discriminate between D- and L-cystine enantiomers. This biosensor has potential applications in chiral drug monitoring and quality control in the pharmaceutical industry (Zor et al., 2015).

Biomedical Applications

Cystine-capped CdSe@ZnS nanocomposites have been synthesized for potential use in medicine, specifically for biosensing applications. Cystine's role in the synthesis process and its impact on the material's properties make these nanocomposites a promising material for medical applications (Baláž et al., 2013).

Piezoresistive Pressure Sensors

L-Cystine has been used in the fabrication of flexible piezoresistive sensors. These sensors, made from 3D reduced graphene oxide aerogel, demonstrate potential for application in electronic skin, capable of monitoring human motion and vital signs (Li et al., 2021).

Chirality in Biomaterials

The immobilization of cystine with different chirality on Ti–O films has shown to catalyze endogenous S-nitrosothiol decomposition to generate nitric oxide (NO), which is critical for endothelial cells in the cardiovascular system. This study illustrates the importance of chirality in biomaterials for enhancing NO release and regulating endothelial cells behavior (Weng et al., 2017).

Propriétés

IUPAC Name |

(2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfinylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O5S2/c7-3(5(9)10)1-14-15(13)2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-,15?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSJAGGBYDYDPX-DUBGVYOFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SS(=O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SS(=O)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315815 | |

| Record name | L-Cystine, S-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2488-84-8 | |

| Record name | L-Cystine, S-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2488-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cystine, S-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

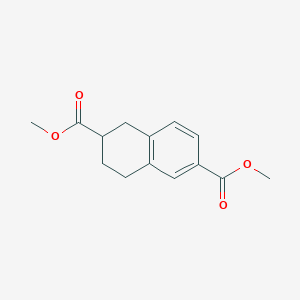

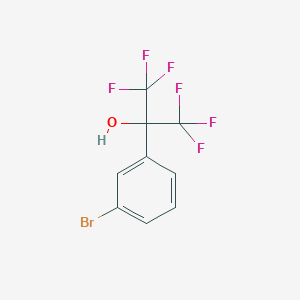

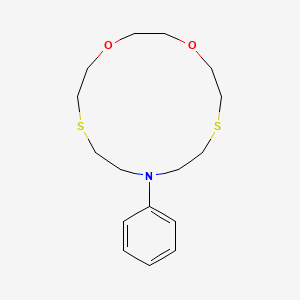

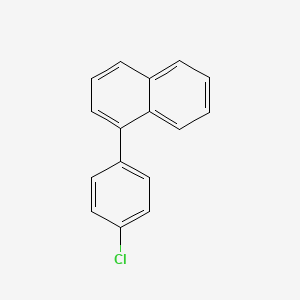

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dihydro-2h-benzo[g]indazole](/img/structure/B3188822.png)

![2,5-Bis[(4-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B3188840.png)

![Methanone, [4-[3-(chlorodimethylsilyl)propoxy]phenyl]phenyl-](/img/structure/B3188855.png)

![(8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B3188860.png)